A Technical Guide to 6-Bromopyridine-2-boronic Acid Pinacol Ester
A Technical Guide to 6-Bromopyridine-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Bromopyridine-2-boronic acid pinacol ester. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its characterization, and logical diagrams to illustrate its structural and synthetic relationships. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Core Physical and Chemical Properties
6-Bromopyridine-2-boronic acid pinacol ester is a solid, crystalline compound at room temperature. The quantitative physical and chemical data for this compound are summarized in the table below, providing a clear reference for its key characteristics.
| Property | Value |
| CAS Number | 651358-83-7 |
| Molecular Formula | C₁₁H₁₅BBrNO₂ |
| Molecular Weight | 283.96 g/mol |
| Melting Point | 125 - 127 °C (257 - 260.6 °F)[1] |
| Appearance | Solid[1] |
| Boiling Point | Data not available[1] |
| Solubility | Information not available |
| Density | Data not available |
| SMILES String | CC1(C)OB(OC1(C)C)c2cccc(Br)n2 |
| InChI Key | OAVRLCKBKDMGGW-UHFFFAOYSA-N |
Structural and Identification Overview
The following diagram illustrates the relationship between the compound's name, its key identifiers, and its chemical structure represented by the SMILES string.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are representative experimental protocols for the synthesis and physical property determination of 6-Bromopyridine-2-boronic acid pinacol ester.
Synthesis via Lithiation and Borylation
This method is a common pathway for the synthesis of pyridylboronic esters from their corresponding bromopyridines.[2][3]
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of 2,6-dibromopyridine in anhydrous THF is prepared in a flame-dried, three-neck flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-Butyllithium in hexanes (1 equivalent) is added dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 45-60 minutes.[3]
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) is then added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 6-Bromopyridine-2-boronic acid pinacol ester.
Melting Point Determination
The melting point is a critical indicator of purity.[4]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)[5]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline 6-Bromopyridine-2-boronic acid pinacol ester is finely ground using a mortar and pestle.[4]
-
The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.
-
The tube is inverted and tapped gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[6]
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
The sample is heated rapidly to approximately 15-20 °C below the expected melting point (125 °C).[6]
-
The heating rate is then reduced to about 1-2 °C per minute to allow for accurate measurement.
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
NMR Spectroscopic Characterization
¹H, ¹³C, and ¹¹B NMR spectroscopy are used to confirm the structure and purity of the final product. ¹¹B NMR is particularly useful for characterizing boronic acids and esters.[1][7]
Procedure:
-
A sample of the purified product (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and ¹¹B NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
For ¹¹B NMR, the chemical shift is a key indicator of the boron atom's hybridization state (sp² for trigonal boronic esters).[8] The expected chemical shift for a boronic ester typically falls within a characteristic range.[9][10]
Synthetic and Application Workflow
6-Bromopyridine-2-boronic acid pinacol ester is a valuable intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[11][12] The diagram below outlines a typical workflow from its synthesis to its application in forming a biaryl compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
